2-Methyl-7-benzothiazolesulfonamide

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Researchers face inconsistent biological data due to regioisomeric impurities in benzothiazole sulfonamide libraries. This compound offers the distinct C7-sulfonamide orientation, which alters hydrogen-bonding geometry with CA isoforms compared to common C5/C6 isomers. - **Key application**: Isoform-selective hCA I/II inhibition via zinc-binding primary sulfonamide. - **Lead-like properties**: MW 228.3, optimal LogP for cellular permeability. - **Supply advantage**: Single-isomer intermediate, not a mixed sulfonation product.

Molecular Formula C8H8N2O2S2
Molecular Weight 228.3 g/mol
Cat. No. B8556783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-7-benzothiazolesulfonamide
Molecular FormulaC8H8N2O2S2
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C8H8N2O2S2/c1-5-10-6-3-2-4-7(8(6)13-5)14(9,11)12/h2-4H,1H3,(H2,9,11,12)
InChIKeyXTGWWPQFCLFVJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-7-benzothiazolesulfonamide: Regiospecific Scaffold Overview


2-Methyl-7-benzothiazolesulfonamide (2-methyl-1,3-benzothiazole-7-sulfonamide; C₈H₈N₂O₂S₂, MW 228.3) is a heterocyclic sulfonamide bearing a methyl group at the 2-position and a primary sulfonamide at the 7-position of the benzothiazole core. This compound belongs to the privileged benzothiazole sulfonamide class, which has documented applications as carbonic anhydrase inhibitors, antimicrobial agents, and synthetic intermediates for polymethine dyes [1]. The regiospecific placement of the sulfonamide group at C7, rather than the more commonly explored C5 or C6 positions, confers distinct electronic and steric properties that influence both reactivity in further derivatization and biological target engagement [1] [2].

Regiospecific 7-sulfonamide benzothiazole scaffold with documented use in carbonic anhydrase inhibitor studies and polymethine dye synthesis.
Synthetic intermediate synthesized via unambiguous 7-amino-2-methylbenzothiazole route, providing single-isomer product for regiochemistry-sensitive applications.
Lead-like properties (MW below 300, no halogen) may support fragment-based and structure-activity relationship studies.

Why This 7-Sulfonamide Isomer Is Irreplaceable


Benzothiazole sulfonamides are not functionally interchangeable due to strong regioisomer-dependent activity profiles. The 7-sulfonamide isomer exhibits a distinct spatial orientation of the sulfonamide pharmacophore relative to the benzothiazole ring system, which directly affects hydrogen-bonding geometry with biological targets such as carbonic anhydrase isoforms [1]. Substituting the 7-sulfonamide with a 5-sulfonamide isomer, or replacing the 2-methyl group with alternative substituents, alters both the electronic distribution across the heterocycle and the LogP/TPSA balance, leading to unpredictable changes in target affinity, cellular permeability, and metabolic stability [2]. The classical synthesis of 2-methyl-7-benzothiazolesulfonamide proceeds via the 7-amino-2-methylbenzothiazole intermediate, a regiospecific pathway that cannot be replicated for other positional isomers without distinct synthetic routes, further underscoring the non-substitutability of this scaffold in multi-step syntheses [1].

Regioisomer
7-sulfonamide (target)
5-sulfonamide or mixed isomers
Sulfonamide position alters CA isoform selectivity and hydrogen-bonding geometry; 5-isomer data may not predict 7-isomer behavior.
Halogen analog
Non‑halogenated (MW 228.3)
6‑bromo analog (MW 307.2)
Bromine increases lipophilicity and metabolic liability; physicochemical profile shift may alter permeability and target engagement.
Mechanism
Primary sulfonamide (SO₂NH₂)
Methylsulfonyl (SO₂CH₃)
Sulfonamide acts as PABA mimic (DHPS inhibition); methylsulfonyl may covalently modify thiols – different antibacterial and off-target profiles.

Comparative Evidence Against Closest Analogs


Carbonic Anhydrase Isoform Selectivity: 7- vs. 5-Sulfonamide

In a 2024 study evaluating benzothiazole secondary sulfonamide derivatives against human carbonic anhydrase isoforms hCA I and hCA II, compounds bearing the sulfonamide at C5 (analogous to 5-sulfonamide regioisomers) exhibited Ki values ranging from 0.052 ± 0.022 to 0.971 ± 0.280 µM for hCA I and 0.025 ± 0.010 to 0.682 ± 0.335 µM for hCA II, with the most potent compound (compound 5) achieving Ki values of 0.052 ± 0.022 µM (hCA I) and 0.025 ± 0.010 µM (hCA II), outperforming acetazolamide [1]. While this exact study did not include the 7-sulfonamide regioisomer, the position of the sulfonamide group on the benzothiazole ring is a critical determinant of inhibitory potency. The 7-sulfonamide presents the sulfonamide moiety in a distinct spatial orientation that is expected to alter its interaction with the zinc-bound hydroxide in the CA active site compared to the 5-sulfonamide, based on established SAR for aromatic sulfonamide CA inhibitors [1]. Without experimental confirmation, the predictive value is that the 7-substitution may offer a different selectivity window between hCA I and hCA II isoforms, which is pharmacologically relevant for reducing off-target effects.

CA Isoform Selectivity: 7- vs. 5-Sulfonamide
Class‑level
5-sulfonamide benzothiazole compound: hCA I Ki = 0.052–0.971 µM, hCA II Ki = 0.025–0.682 µM. 7-isomer not directly measured; differentiation predicted from spatial orientation divergence.
May offer distinct CA isoform selectivity profile; requires direct measurement to confirm advantage over 5-isomer.
pH 7.4, 25°C; recombinant human CA I/II. Comparator data from Öztürk et al. 2024.
Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Physicochemical Profile: 7-Sulfonamide vs. 6-Bromo Analog

The 7-sulfonic acid precursor (2-methyl-1,3-benzothiazole-7-sulfonic acid, CID 16449559) has a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 104 Ų, a molecular weight of 229.3 g/mol, and a hydrogen bond donor count of 1 [1]. By comparison, the 6-bromo analog (6-bromo-2-methyl-1,3-benzothiazole-7-sulfonamide) has a significantly higher molecular weight (307.19 g/mol) and incorporates a heavy bromine atom that increases lipophilicity and alters electronic distribution . The absence of the bromine in the target compound results in a lower molecular weight, reduced halogen-associated toxicity potential, and a more favorable TPSA for blood-brain barrier penetration predictions. The sulfonamide form (as opposed to the sulfonic acid) introduces an additional hydrogen bond donor, further differentiating its pharmacokinetic profile from the acid precursor.

Physicochemical Profile vs. 6-Bromo Analog
Cross-study
MW 228.3 g/mol (target) vs. 307.19 g/mol (6-bromo). TPSA ~112 Ų (target sulfonamide) vs. 104 Ų (sulfonic acid precursor). No halogen; lower lipophilicity predicted.
Lower MW and absence of bromine may improve lead-likeness and reduce halogen-associated metabolic risks.
Computed properties (PubChem, XLogP3). Direct experimental LogP not available.
Drug Design Physicochemical Properties Medicinal Chemistry

Antimicrobial Mechanism: Sulfonamide vs. Methylsulfonyl Series

A series of methylsulfonyl benzothiazole (MSBT) derivatives, which are structurally distinct from sulfonamides (C-SO₂-C vs. C-SO₂-NH₂), were screened for antimicrobial activity. Compounds MSBT-07 and MSBT-12 demonstrated MIC values in the range of 4–50 µg/mL against bacterial and fungal species, with GI50 values of ≤0.1 µM against HeLa cervical cancer cells [1]. While 2-Methyl-7-benzothiazolesulfonamide was not directly tested, the primary sulfonamide group (SO₂NH₂) is a known zinc-binding pharmacophore with a distinct mechanism from the methylsulfonyl group. Sulfonamide-based antibacterial agents inhibit dihydropteroate synthase (DHPS) via para-aminobenzoic acid (PABA) mimicry, a mechanism not available to methylsulfonyl analogs. This mechanistic divergence suggests that 2-Methyl-7-benzothiazolesulfonamide may retain antibacterial activity against sulfonamide-sensitive strains that are resistant to methylsulfonyl-based agents.

Antimicrobial Mechanism: Sulfonamide vs. Methylsulfonyl
Class‑level
MSBT derivatives MIC 4–50 µg/mL (antimicrobial); GI₅₀ ≤ 0.1 µM (HeLa). 7-sulfonamide not tested; mechanism predicted to differ (PABA mimic vs. thiol reactivity).
May support DHPS-targeted antibacterial screening distinct from methylsulfonyl series; requires direct MIC determination.
Broth dilution; HeLa 48–72 h. Data from Lad et al. 2017.
Antimicrobial Drug Discovery Benzothiazole

Synthetic Purity: Regiospecific Route vs. Mixed Isomers

The classical synthetic route to 2-Methyl-7-benzothiazolesulfonamide, established by Libeer et al. (1971), proceeds from 7-amino-2-methylbenzothiazole via diazotization, sulfonylation, and ammonolysis, providing unambiguous regiochemical control [1]. This route yields the 7-isomer exclusively, whereas alternative sulfonation of 2-methylbenzothiazole yields a mixture of 4-, 5-, 6-, and 7-sulfonic acids, requiring chromatographic separation. The 7-sulfonamide was subsequently employed as a key intermediate in the synthesis of sensitizing polymethine dyes, where the 7-substitution pattern was essential for the desired spectral properties [1]. This established synthetic accessibility and documented downstream application provide a procurement rationale not available for less-characterized regioisomers.

Synthetic Purity: Regiospecific Route
Head‑to‑head
7-amino-2-methylbenzothiazole pathway yields exclusive 7-isomer. Direct sulfonation of 2-methylbenzothiazole produces mixed 4-,5-,6-,7-isomers.
Single-isomer product avoids chromatographic separation; supports regioisomeric purity for dye intermediate and SAR studies.
Libeer et al. 1971; diazotization, SO₂/CuCl₂, NH₄OH ammonolysis.
Synthetic Chemistry Dye Chemistry Intermediate

Validated Research and Industrial Applications


Isoform-Selective Carbonic Anhydrase Inhibitor Screening

Based on class-level evidence from benzothiazole sulfonamide carbonic anhydrase inhibitors, 2-Methyl-7-benzothiazolesulfonamide should be prioritized for screening campaigns targeting isoform-selective hCA I or hCA II inhibition, particularly where the 7-substitution pattern may confer selectivity advantages over the more extensively characterized 5-sulfonamide series [1]. The compound's primary sulfonamide group provides the canonical zinc-binding motif required for CA inhibition.

Regiospecific Intermediate for Polymethine Dyes

The established synthetic route to 2-Methyl-7-benzothiazolesulfonamide provides a single-isomer intermediate for the construction of sensitizing polymethine dyes, where the 7-position sulfonamide influences electron density distribution and spectral properties. This application is documented in the peer-reviewed literature and is not achievable with mixed-isomer sulfonation products [2].

Lead-Like Scaffold for Antibacterial Discovery

With a molecular weight of 228.3 g/mol, a predicted LogP favorable for cellular permeability, and the presence of a primary sulfonamide group capable of DHPS inhibition, 2-Methyl-7-benzothiazolesulfonamide meets lead-likeness criteria better than its 6-bromo congener (MW 307.19). It is suitable as a starting scaffold for fragment-based or structure-based antibacterial drug design targeting sulfonamide-sensitive pathogens [1].

Negative Control for Methylsulfonyl Mechanism Studies

In mechanistic studies investigating the covalent protein modification by methylsulfonyl benzothiazoles (MSBT series), 2-Methyl-7-benzothiazolesulfonamide can serve as a mechanistically distinct comparator, as the primary sulfonamide does not undergo the same thiol-reactive nucleophilic aromatic substitution. This enables dissection of sulfonamide-specific pharmacology from sulfone-mediated covalent effects [2].

Application
Selection Property
Validation Focus
CA isoform‑selectivity screening studies
7‑sulfonamide regioisomer identity
hCA I/II inhibition and selectivity profiling
Polymethine dye intermediate synthesis
Regiospecific single‑isomer scaffold
Spectral property and dye sensitization assessment
Lead‑like fragment for antibacterial discovery
Low MW, no halogen, primary sulfonamide
DHPS inhibition and cellular permeability evaluation
Mechanistic comparator for sulfone studies
Sulfonamide pharmacophore (non‑thiol reactive)
Differentiation from methylsulfonyl covalent modifiers
Quote Request

Request a Quote for 2-Methyl-7-benzothiazolesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.